(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid typically involves several steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Biphenyl Moiety: The biphenyl group is introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound, using a palladium catalyst.
Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Finally, the Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, forming biphenyl ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Biphenyl ketones or quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine
Pharmaceuticals: Acts as an intermediate in the synthesis of drugs targeting specific proteins or enzymes.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.
Industry
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The biphenyl moiety can interact with various biological targets, including proteins and enzymes, through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid: Similar structure but lacks the biphenyl moiety.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl group instead of the biphenyl moiety.
Uniqueness
The presence of the biphenyl moiety in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid provides unique hydrophobic and π-π stacking interactions, making it particularly useful in applications requiring strong non-covalent interactions.
Properties
Molecular Formula |
C31H27NO4 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)23(18-22-12-4-5-13-24(22)21-10-2-1-3-11-21)19-32-31(35)36-20-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h1-17,23,29H,18-20H2,(H,32,35)(H,33,34)/t23-/m1/s1 |
InChI Key |
KZTMMKZGZDPCQM-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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